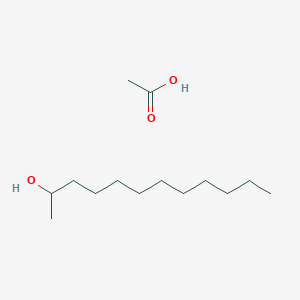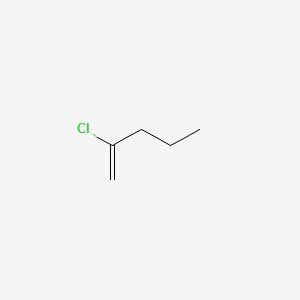
2-Chloro-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-pentene is an organic compound with the molecular formula C₅H₉Cl It is a chlorinated derivative of pentene, specifically a chloroalkene, characterized by the presence of a chlorine atom attached to the first carbon of the pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1-pentene can be synthesized through several methods, including:
Addition of Hydrogen Chloride to 1-Pentene: This method involves the addition of hydrogen chloride (HCl) to 1-pentene under controlled conditions, typically in the presence of a catalyst or under UV light to facilitate the reaction.
Dehydrohalogenation of 1,2-Dichloropentane: This method involves the elimination of hydrogen chloride from 1,2-dichloropentane using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of pentadienes or other alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.
Elimination: Strong bases like NaOH or KOH at elevated temperatures.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of pentadienes or other alkenes.
Applications De Recherche Scientifique
2-Chloro-1-pentene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Employed in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-pentene in chemical reactions involves the reactivity of the chlorine atom and the double bond. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-pentene: Another chloroalkene with the chlorine atom on the second carbon.
2-Chloro-2-pentene: A positional isomer with the chlorine atom on the second carbon and the double bond between the second and third carbons.
3-Chloro-1-pentene: A chloroalkene with the chlorine atom on the third carbon.
Uniqueness
2-Chloro-1-pentene is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atom and the double bond allows for distinct substitution, addition, and elimination reactions compared to its isomers.
Propriétés
Numéro CAS |
42131-85-1 |
|---|---|
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
2-chloropent-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h2-4H2,1H3 |
Clé InChI |
RYAVTKZLXAVVAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


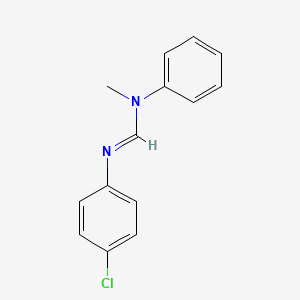
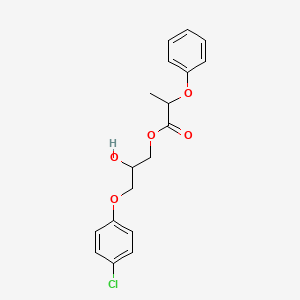
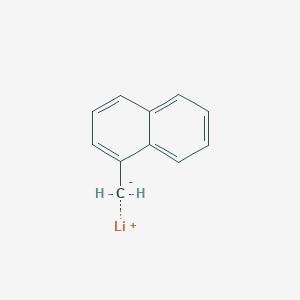
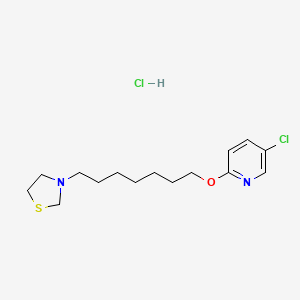
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
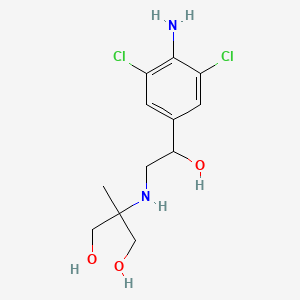
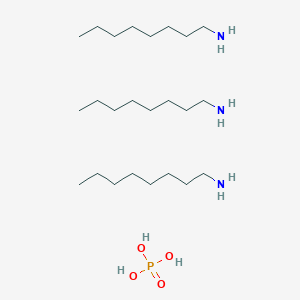


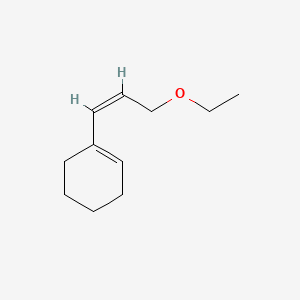
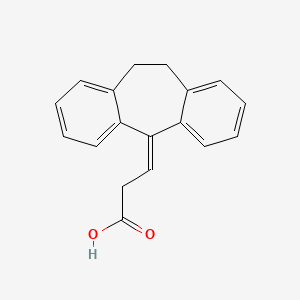
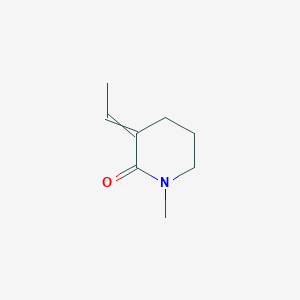
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
